[4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid: is an organic compound characterized by its unique structural features, which include methoxy groups and a phenylsulfanyl moiety attached to a phenylacetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid typically involves the introduction of methoxy groups and a phenylsulfanyl group onto a phenylacetic acid core. One common method involves the reaction of 4,5-dimethoxy-2-iodophenylacetic acid with phenylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methoxy groups or the phenylsulfanyl moiety, potentially yielding demethylated or desulfurized products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Demethylated or desulfurized derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties. Its structural features allow for interactions with various biological targets.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to the phenylsulfanyl group might yield compounds with enhanced pharmacological properties.
Industry: In the industrial sector, this compound can be utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of [4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid is largely dependent on its interactions with molecular targets. The methoxy groups and the phenylsulfanyl moiety can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- [4-Methoxy-2-(phenylsulfanyl)phenyl]acetic acid
- [4,5-Dimethoxy-2-(methylsulfanyl)phenyl]acetic acid
- [4,5-Dimethoxy-2-(phenylsulfanyl)benzyl]alcohol
Comparison: Compared to similar compounds, [4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid is unique due to the presence of both methoxy groups and a phenylsulfanyl moiety on the phenylacetic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60969-64-4 |
---|---|
Molekularformel |
C16H16O4S |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-(4,5-dimethoxy-2-phenylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C16H16O4S/c1-19-13-8-11(9-16(17)18)15(10-14(13)20-2)21-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
HOTPRWPVNZARIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)SC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.